molecular formula C10H15N3O5 B1253165 4-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one

4-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B1253165
M. Wt: 257.24 g/mol
InChI Key: PPUDLEUZKVJXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H15N3O5 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)

InChI Key

PPUDLEUZKVJXSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O

Synonyms

2'-C-MeC
4-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one
NM-107

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In one synthesis method, depicted in FIG. 1a, the synthesis comprises reacting cytosine, BSA and SnCl4/acetonitrile with 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose (1) to form 4-amino-1-(3,4-dibenzoyloxy-5-benzoyloxymethyl-3-methyl-tetrahydro-furan-2-yl)-1H-pyrimidin-2-one (2); and reacting (2) with NaOMe/MeOH to provide 4-amino-1-(3,4-dihydroxy-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl)-1H-pyrimidin-2-one (3), also known as 2-C-methyl-β-D-ribofuranose. The use of cytosine as a starting material rather than benzoyl-cytosine improves the “atom economy” of the process and simplifies purification at later steps.
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NaOMe MeOH
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Synthesis routes and methods II

Procedure details

A solution of compound (5) (58 g, 0.1053 mol) in dichloromethane (500 ml) was stirred at 25° C. under argon atmosphere. N-(tert-butoxycarbonyl)-L-valine (29.7 g, 0.1367 mol), 1-[3-(dimethylamino) propyl]-3-ethylcarbodiimide hydrochloride (26.2 g, 0.1367 mol) and 4-(dimethylamino)pyridine (1.3 g, 0.0106 mol) were added and the reaction mixture was stirred at 25° C. and monitored by HPLC (method #2). After 4 hours, HPLC showed 7.9% of starting material. N-(tert-butoxycarbonyl)-L-valine (4.57 g, 0.0210 mol) and 1-[3-(dimethylamino) propyl]-3-ethylcarbodiimide hydrochloride (4.03 g, 0.0210 mol) were added and stirring was continued at 25° C. for an additional period of 2 hours, after which, HPLC detected 0.7% of starting material. Methanol (60 ml) was added to the reaction mixture and solvents were evaporated under reduced pressure (temperature kept below 40° C.) to give compound (6) as thick oil. This material (93% pure by HPLC/AUC) was used as is for the subsequent reaction.
Quantity
58 g
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reactant
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500 mL
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29.7 g
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reactant
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26.2 g
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reactant
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1.3 g
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catalyst
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starting material
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4.57 g
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4.03 g
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[Compound]
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starting material
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Reaction Step Five
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60 mL
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Reaction Step Six

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